REACTION_CXSMILES
|
[C:1]([O:13]C)(=O)[C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8]C)=O)=[CH:4][CH:3]=1.[CH2:15]([CH2:17][NH2:18])[OH:16]>C(O)C>[OH:16][CH2:15][CH2:17][NH:18][C:6](=[O:8])[C:5]1[CH:4]=[CH:3][C:2]([C:1]([NH:18][CH2:17][CH2:15][OH:16])=[O:13])=[CH:11][CH:10]=1
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Name
|
|
Quantity
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194 g
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Type
|
reactant
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Smiles
|
C(C1=CC=C(C(=O)OC)C=C1)(=O)OC
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Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
C(O)CN
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Name
|
|
Quantity
|
300 mL
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Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
TEMPERATURE
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Details
|
was refluxed for 7 hours
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Duration
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7 h
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Name
|
|
Type
|
product
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Smiles
|
OCCNC(C1=CC=C(C(=O)NCCO)C=C1)=O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |